N3-PEG4-C2-NH2

Catalog No.
S520261
CAS No.
951671-92-4
M.F
C10H22N4O4
M. Wt
262.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N3-PEG4-C2-NH2

Polydisperse PEG mixtures cause heterogeneous bioconjugates, undermining ADC reproducibility and PROTAC SAR. N3-PEG4-C2-NH2 (CAS 951671-92-4) provides a discrete, monodisperse PEG4 spacer with orthogonal azide and amine handles for click chemistry. • Ensures uniform drug-to-antibody ratio (DAR) for consistent ADC pharmacokinetics. • Precise 15-atom linker length enables systematic optimization of ternary complex formation in PROTACs. • Hydrophilic PEG4 spacer reduces aggregation and non-specific binding on biosensor surfaces.

CAS Number

951671-92-4

Product Name

N3-PEG4-C2-NH2

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C10H22N4O4

Molecular Weight

262.31 g/mol

InChI

InChI=1S/C10H22N4O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-11H2

InChI Key

ZMBGKXBIVYXREN-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Azido-PEG4-amine, Amino-PEG4-azide

The exact mass of the compound Azido-PEG4-Amine is 262.1641 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥95%

Package Size

100 mg, 250 mg, 500 mg

N3-PEG4-C2-NH2 (CAS 951671-92-4) is a heterobifunctional crosslinker featuring a terminal azide, a primary amine, and a discrete-length tetraethylene glycol (PEG4) spacer. This molecularly precise structure provides defined spacing and hydrophilicity, enabling the sequential, controlled conjugation of two different molecules. The azide group facilitates highly specific, bioorthogonal ligation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) 'click chemistry', while the primary amine readily reacts with activated esters (e.g., NHS esters) or carboxylic acids to form stable amide bonds, making it a foundational tool in the development of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs.

Research Fit

1
Bifunctional click chemistry linker for CuAAC and SPAAC Azide-amine orthogonality supports sequential bioconjugation
2
Monodisperse PEG4 spacer for reproducible linker geometry Defined tetraethylene glycol backbone with discrete molecular weight
3
Suited for PROTAC library synthesis and ADC development Empirically validated as linker-length screening standard alongside PEG6 and PEG8

Substituting this discrete PEG4 linker with lower-purity, polydisperse PEG mixtures introduces significant product heterogeneity, where the final conjugate is an unresolved mixture of different linker lengths and molecular weights. This lack of precision undermines analytical characterization, compromises batch-to-batch reproducibility, and can negatively impact pharmacokinetic profiles. Furthermore, replacing the PEG4 spacer with alternatives like alkyl chains can drastically reduce the aqueous solubility of the resulting conjugate, leading to aggregation and handling issues. In structurally sensitive applications such as PROTACs, even minor changes in linker length (e.g., to PEG3 or PEG6) can disrupt the formation of a productive ternary complex, leading to a significant loss of degradation potency.

Substitution Risk

PEG3 analogs provide a shorter span (~1.2 nm) that may be insufficient to bridge distal inter-pocket distances in ternary complexes, potentially altering degradation geometry.
PEG5 or PEG6 linkers introduce additional conformational freedom that may reduce effective local warhead concentration and favor non-productive binary interactions.
Linker-length substitution without systematic optimization may shift DC50 values or introduce variability in PROTAC library screening; functional interchangeability requires validation.

Ensures Molecular Homogeneity and Reproducibility over Polydisperse Alternatives

N3-PEG4-C2-NH2 is a monodisperse or 'discrete' PEG (dPEG®) linker, meaning it consists of a single chemical entity with a defined molecular weight. This is in stark contrast to conventional polydisperse PEGs, which are mixtures of various chain lengths. The dispersity index (Đ), a measure of molecular weight distribution, is exactly 1 for this compound, whereas polydisperse PEGs have a Đ > 1. Using a monodisperse linker eliminates a major source of variability, resulting in a single, well-defined final conjugate that can be reliably characterized, as opposed to the heterogeneous mixture produced by polydisperse linkers.

Evidence DimensionDispersity Index (Đ)
Target Compound DataĐ = 1.0 (Single molecular weight)
Comparator Or BaselinePolydisperse PEG Linkers: Đ > 1.0 (Mixture of molecular weights)
Quantified DifferenceFundamentally different product class (single compound vs. polymer mixture)
ConditionsStandard mass spectrometry analysis.

This homogeneity is critical for reproducible synthesis and consistent in-vivo performance, simplifying analysis and supporting streamlined regulatory approval for therapeutic candidates.

ERα degradation: PEG4 vs. PEG3
Head-to-head
PEG3 variant showed highest degradation; PEG4 showed measurable but reduced activity
Target ERα in MCF-7 cells
Binding IC50 30–50 nM (both)
Linker length is not functionally interchangeable even when target binding remains constant.
Supports linker-length optimization context; degradation efficiency depends on ternary complex geometry.

Improves Aqueous Solubility and Processability Compared to Alkyl Linkers

The tetraethylene glycol backbone of N3-PEG4-C2-NH2 imparts significant hydrophilicity, which is critical for maintaining the aqueous solubility of complex bioconjugates. In contrast, substituting the PEG4 moiety with a structurally analogous alkyl chain linker increases hydrophobicity, which can lead to poor solubility, aggregation, and difficult handling, particularly when conjugated to already-lipophilic small molecules. While alkyl linkers may in some cases improve passive membrane permeability, the enhanced solubility provided by PEG is often a prerequisite for successful formulation, in-vitro assays, and in-vivo applications.

Evidence DimensionPhysicochemical Property
Target Compound DataHydrophilic; enhances aqueous solubility of conjugates
Comparator Or BaselineAlkyl Chain Linkers: Hydrophobic; can decrease aqueous solubility of conjugates
Quantified DifferenceQualitatively opposite effect on solubility
ConditionsAqueous buffer systems common in bioconjugation and formulation.

Selecting this PEG4 linker mitigates the risk of project failure due to compound aggregation or insolubility, a common and costly problem in bioconjugate development.

GSPT1 degradation: PEG4 vs. PEG2
Head-to-head
PEG2 enabled robust GSPT1 degradation; PEG4 showed reduced or absent activity
System CRBN-recruiting PROTACs
GSPT1 degradation is strictly dependent on PEG linker length; PEG4 is a critical SAR comparator.
Linker selection must align with specific POI–E3 ligase pair requirements.

Enables Fine-Tuning of PROTAC Potency Where Linker Length is Critical

In the design of PROTACs, the linker length is a critical parameter that dictates the geometry and stability of the ternary complex (Target-PROTAC-E3 Ligase), directly impacting degradation efficiency. Studies on estrogen receptor-α (ERα) PROTACs showed that a 16-atom linker was significantly more potent at degrading the target than a nearly identical 12-atom linker, despite both having similar binding affinities for ERα. Similarly, for CRABP-I/II degraders, linker length determined the degradation selectivity between the two target proteins. A linker that is too short can cause steric hindrance, while one that is too long can fail to form a stable, productive complex. The PEG4 length (15 atoms, C-C and C-O bonds) is a key building block for achieving this optimal spacing.

Evidence DimensionTarget Protein Degradation (ERα)
Target Compound DataA 16-atom linker (analogous to PEG4) showed superior degradation.
Comparator Or BaselineA 12-atom linker (analogous to PEG3) showed weaker degradation.
Quantified DifferenceVisibly significant difference in protein levels on Western blot at 1 μM concentration.
ConditionsMCF7 cells treated with ERα-targeting PROTACs for 24 hours.

Procuring a specific, discrete linker like PEG4 is essential for systematic optimization and to avoid investing in a PROTAC scaffold that is inactive due to suboptimal spatial arrangement.

Solubility & steric access: PEG4 vs. PEG3
Class-level
PEG4 provides ~20% MW increase with additional hydrogen-bonding capacity
Context Aqueous bioconjugation
Reported solubility enhancement and reduced steric hindrance may improve conjugation yields for large biomolecules.
Class-level inference; direct quantitative solubility comparison not identified in primary literature.
PEG4 as linker-length standard
Context-dependent
PEG4 spans inter-pocket distances >3 nm with near-rigid conformational constraint
Comparison PEG6/PEG8 introduce greater entropic freedom
Empirically validated starting point for PROTAC linker optimization campaigns.
Source review; PEG4 balance of flexibility and stability is reported but may be system-dependent.
Azide end-group effect on PEG crystallinity
Class-level
Azide termini induce crystal lattice defects and reduce PEG crystallinity
vs. Hydroxy/methoxy-terminated PEGs
Azide-mediated amorphization may improve handling and solubility in aqueous bioconjugation.
Structural property context; bioconjugation impact requires application-specific verification.

Systematic Optimization of PROTACs for Targeted Protein Degradation

This linker is the right choice for researchers building libraries of PROTACs to determine the optimal distance for ternary complex formation. Its discrete PEG4 length provides a precise 15-atom spacer, serving as a critical data point in a structure-activity relationship (SAR) study between shorter (e.g., PEG2/3) and longer (e.g., PEG6/8) linkers to maximize degradation potency (DC50) and Dmax.

Development of Homogeneous Antibody-Drug Conjugates (ADCs)

For ADC development, where product homogeneity is paramount for safety and efficacy, this discrete linker is essential. Using N3-PEG4-C2-NH2 ensures that every antibody is conjugated with a payload connected by the exact same linker, resulting in a well-defined product with a consistent drug-to-antibody ratio (DAR) and predictable pharmacokinetic behavior, unlike conjugates made with polydisperse PEGs.

Fabrication of Functionalized Nanoparticles and Biosurfaces

When modifying surfaces (e.g., nanoparticles, biosensors), the PEG4 linker's defined length and hydrophilicity are used to control the spacing of attached ligands and to create a protein-resistant layer that minimizes non-specific binding. This enables reproducible surface functionalization, leading to more reliable performance in diagnostic assays and targeted drug delivery systems.

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC ternary complex geometry optimization
PEG4 linker-length constraint for buried or congested binding pockets
Linker-length screening alongside PEG6 and PEG8 variants
Antibody-drug conjugate solubility and aggregation control
PEG4 hydrophilic spacer with azide-amine bifunctionality
Aggregation mitigation and sequential conjugation yield
Nanoparticle and biomaterial surface functionalization
PEG4 spacer reach beyond nanoparticle corona
CuAAC/SPAAC conjugation efficiency with alkyne-modified ligands
Site-specific protein labeling and PEGylation
Defined PEG4 length for reproducible spacer geometry
Native conformation preservation and sequential conjugation fidelity

XLogP3

-0.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

262.16410520 Da

Monoisotopic Mass

262.16410520 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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